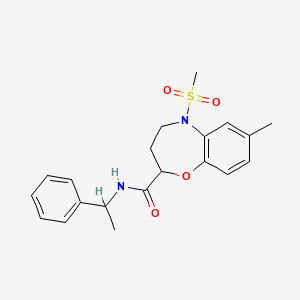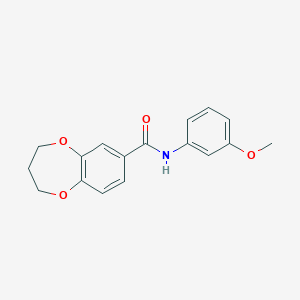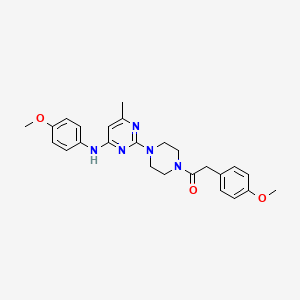
7-methyl-5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-メチル-5-(メチルスルホニル)-N-(1-フェニルエチル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミド: は、ベンゾオキサゼピン類に属する複雑な有機化合物です。この化合物は、様々な官能基で置換されたベンゾオキサゼピン環系を含むユニークな構造が特徴です。
2. 製法
合成経路と反応条件
7-メチル-5-(メチルスルホニル)-N-(1-フェニルエチル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドの合成は、一般的に容易に入手可能な前駆体から出発して、複数のステップを必要とします。一般的な合成経路には、以下が含まれます。
ベンゾオキサゼピン環の形成: 最初のステップは、適切な前駆体の環化によりベンゾオキサゼピン環を形成することです。これは、酸性または塩基性条件下で、オルトアミノフェノールと適切なアルデヒドまたはケトンとの縮合反応によって達成できます。
メチルスルホニル基の導入: メチルスルホニル基は、トリエチルアミンなどの塩基の存在下、メタンスルホニルクロリドなどのスルホニル化試薬を用いてスルホニル化によって導入できます。
N-アルキル化: N-(1-フェニルエチル)基は、塩基の存在下で適切なハロアルカンを用いてアルキル化反応によって導入できます。
カルボキサミドの形成: カルボキサミド基は、中間体を塩基性条件下で、酸塩化物または無水物などの適切なカルボン酸誘導体と反応させることで形成されます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、および工業規格を満たすための厳格な品質管理対策の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメチルスルホニル基で酸化反応を起こす可能性があり、スルホン誘導体の形成につながります。
還元: 還元反応は、カルボキサミド基を標的にすることができ、アミンに変換されます。
置換: ベンゾオキサゼピン環は、求電子置換反応および求核置換反応を起こすことができ、さらなる官能化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、求核剤(例:アミン、チオール)、および求電子剤(例:ハロアルカン)などの試薬が、様々な条件下で使用されます。
主要な生成物
酸化: スルホン誘導体。
還元: アミン誘導体。
置換: 様々な置換ベンゾオキサゼピン誘導体。
4. 科学研究への応用
7-メチル-5-(メチルスルホニル)-N-(1-フェニルエチル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドは、科学研究においていくつかの応用があります。
医薬品化学: 神経疾患や炎症の治療における治療薬としての可能性について研究されています。
薬理学: 研究は、受容体や酵素を含む様々な生物学的標的との相互作用に焦点を当てています。
ケミカルバイオロジー: 生物学的経路とメカニズムを研究するためのプローブとして使用されています。
工業用途: 新しい材料と化学プロセスの開発における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
N-Alkylation: The N-(1-phenylethyl) group is introduced through an alkylation reaction using an appropriate alkyl halide in the presence of a base.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzoxazepine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazepine derivatives.
科学的研究の応用
7-methyl-5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、受容体や酵素などの特定の分子標的との相互作用を含みます。それは、これらの標的の活性を調節し、様々な生物学的経路に影響を与えるアゴニストまたはアンタゴニストとして作用する可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
6. 類似化合物の比較
類似化合物
- 7-メチル-5-(メチルスルホニル)-N-(1-フェニルエチル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミド
- 7-メチル-5-(メチルスルホニル)-N-(1-フェニルエチル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボン酸
- 7-メチル-5-(メチルスルホニル)-N-(1-フェニルエチル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボン酸エステル
独自性
7-メチル-5-(メチルスルホニル)-N-(1-フェニルエチル)-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-2-カルボキサミドの独自性は、特定の置換パターンと官能基にあり、これにより独特の化学的および生物学的特性が得られます。これは、標的を絞った研究と潜在的な治療用途にとって価値のある化合物です。
類似化合物との比較
Similar Compounds
- 7-methyl-5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 7-methyl-5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxylic acid
- 7-methyl-5-(methylsulfonyl)-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxylate
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
7-methyl-5-methylsulfonyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-14-9-10-18-17(13-14)22(27(3,24)25)12-11-19(26-18)20(23)21-15(2)16-7-5-4-6-8-16/h4-10,13,15,19H,11-12H2,1-3H3,(H,21,23) |
InChIキー |
BMDVEIQHHAEJCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244788.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B11244790.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11244795.png)

![N-(4-chlorophenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11244817.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-2,6-difluorobenzamide](/img/structure/B11244821.png)
![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11244834.png)
![1,1'-[3-cyclohexyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11244836.png)
![N-benzyl-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11244839.png)
![N-phenyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11244843.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244850.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B11244857.png)
![N-(4-chlorophenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11244863.png)
